

Timoprazole chemical structure and properties

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Compound of Interest

Compound Name: *Timoprazole*
Cat. No.: *B035771*

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Timoprazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole is a substituted benzimidazole that belongs to the class of proton pump inhibitors (PPIs), a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production. Although never commercialized, **Timoprazole** is a significant compound in medicinal chemistry as it forms the structural backbone for the widely used PPIs, including omeprazole and lansoprazole.^{[1][2]} Its simple chemical structure coupled with high anti-secretory activity has made it a subject of considerable interest in the study and development of anti-ulcer agents.^{[2][3]} This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **Timoprazole**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

Timoprazole, with the IUPAC name 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole, is a chiral molecule that exists as a racemic mixture.^[4] Its core structure consists of a benzimidazole ring system linked to a pyridine ring through a methylsulfinyl group.

Table 1: Chemical Identifiers of **Timoprazole**

| Identifier | Value |
|------------------|--|
| IUPAC Name | 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole[4] |
| Chemical Formula | C ₁₃ H ₁₁ N ₃ OS[4] |
| Molar Mass | 257.31 g·mol ⁻¹ [4] |
| CAS Number | 57237-97-5[4] |

Table 2: Physicochemical Properties of **Timoprazole** and Related Proton Pump Inhibitors

| Property | Timoprazole (Predicted/Comparative) | Omeprazole (Experimental) | Lansoprazole (Experimental) | Pantoprazole (Experimental) |
|------------------------|--|------------------------------|--------------------------------|--------------------------------|
| Melting Point (°C) | 160-170 (estimated) | 156 | 178-182 (decomposes)[5] | 139-140 (decomposes) |
| Boiling Point (°C) | >400 (predicted) | - | - | - |
| pKa (pyridine) | ~4.0[2][6] | 4.06 | 3.83 | 3.83 |
| pKa (benzimidazole) | ~1.0[6] | 0.79 | 0.62 | 0.11 |
| logP | 1.6-2.8 (estimated for PPIs)[7] | 2.23 | 1.9 | 0.5 |
| Water Solubility | Very slightly soluble[7] | Poorly soluble | Poorly soluble | Poorly soluble |

Note: Experimental values for **Timoprazole** are not readily available in the literature. The provided values are estimates based on its structure and comparison with other PPIs.

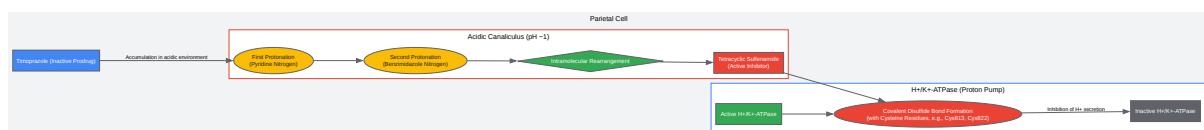
Mechanism of Action: Proton Pump Inhibition

Timoprazole exerts its acid-suppressing effect by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, an enzyme system located on the secretory surface of parietal cells that is responsible

for the final step in gastric acid secretion.[8]

Timoprazole is a prodrug that requires activation in an acidic environment.[6] In the acidic canalculus of the parietal cell, **Timoprazole** undergoes a proton-catalyzed transformation into a reactive tetracyclic sulfenamide.[9] This activated form then covalently binds to cysteine residues on the luminal surface of the H^+/K^+ -ATPase, forming a disulfide bond.[9][10] This covalent modification inactivates the enzyme, thereby inhibiting the transport of H^+ ions into the gastric lumen.[11]

The following diagram illustrates the proposed signaling pathway for **Timoprazole**'s mechanism of action.



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Mechanism of action of **Timoprazole**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and *in vitro* evaluation of **Timoprazole**.

Synthesis of Timoprazole

The synthesis of **Timoprazole** involves a two-step process: the formation of the thioether precursor followed by its oxidation to the sulfoxide.

Step 1: Synthesis of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

- Materials: 2-mercaptopbenzimidazole, 2-(chloromethyl)pyridine hydrochloride, sodium hydroxide, ethanol.
- Procedure: a. Dissolve 2-mercaptopbenzimidazole (1.50 g, 10 mmol) and sodium hydroxide (0.80 g, 20 mmol) in ethanol (50 mL). b. To this solution, add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) portion-wise at room temperature. c. Stir the reaction mixture at room temperature for 12 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion, pour the reaction mixture into ice-cold water (100 mL). f. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. g. Recrystallize the crude product from ethanol to obtain pure 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole.

Step 2: Oxidation to **Timoprazole**

- Materials: 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane.
- Procedure: a. Dissolve 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole (2.41 g, 10 mmol) in dichloromethane (50 mL). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of m-CPBA (70-75%, 2.4 g, ~10 mmol) in dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C. d. Stir the reaction mixture at 0 °C for 2 hours. e. Monitor the reaction by TLC. f. Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield **Timoprazole**.

Characterization of **Timoprazole**

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 302 nm.
- Procedure:
 - Prepare a standard solution of **Timoprazole** in the mobile phase.
 - Inject the sample into the HPLC system.
 - Record the chromatogram and determine the retention time and peak area for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Procedure:
 - Dissolve a small amount of **Timoprazole** in the chosen deuterated solvent.
 - Acquire ^1H NMR and ^{13}C NMR spectra.
 - Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: FT-IR spectrometer.
- Sample Preparation: KBr pellet method.
- Procedure:

- Mix a small amount of **Timoprazole** with dry KBr powder.
- Press the mixture into a thin pellet.
- Record the FT-IR spectrum over the range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, S=O).

In Vitro H^+/K^+ -ATPase Inhibition Assay

This assay measures the inhibitory effect of **Timoprazole** on the activity of the H^+/K^+ -ATPase enzyme.

- Preparation of H^+/K^+ -ATPase-enriched microsomes: a. Obtain fresh porcine or rabbit gastric mucosa. b. Homogenize the tissue in a buffered sucrose solution. c. Perform differential centrifugation to isolate the microsomal fraction containing the H^+/K^+ -ATPase. d. Resuspend the final pellet in a suitable buffer and determine the protein concentration.
- ATPase Activity Assay: a. Pre-incubate the microsomal preparation with varying concentrations of **Timoprazole** at 37 °C in a buffer containing Mg^{2+} . b. Initiate the enzymatic reaction by adding ATP. c. After a defined incubation period, stop the reaction by adding an acid solution. d. Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method). e. The enzyme activity is proportional to the amount of Pi released. f. Calculate the percentage of inhibition for each **Timoprazole** concentration and determine the IC_{50} value.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of **Timoprazole**.

[Click to download full resolution via product page](#)**Experimental workflow for Timoprazole.**

Conclusion

Timoprazole, as the foundational structure for a generation of highly successful proton pump inhibitors, holds a significant place in the history of gastrointestinal pharmacology. Its mechanism of action, involving acid-catalyzed activation and irreversible inhibition of the H⁺/K⁺-ATPase, has been a cornerstone for the development of drugs treating acid-related disorders. This technical guide provides a comprehensive resource for researchers and scientists, detailing its chemical properties and offering a foundation for its synthesis and in vitro evaluation. Further investigation into the specific interactions of **Timoprazole** with the proton pump and its potential for modification could continue to inspire the development of new and improved therapeutic agents.

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